molecular formula C8H9BrN4O B1491603 {1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1249256-89-0

{1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Cat. No.: B1491603
CAS No.: 1249256-89-0
M. Wt: 257.09 g/mol
InChI Key: NUWMZBOODHRHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine (CAS: 1249256-89-0) is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methanamine group at position 4 and a 5-bromofuran-2-ylmethyl moiety at position 1. The brominated furan ring introduces electronic and steric effects, distinguishing it from simpler aryl-substituted analogs. Its structural uniqueness lies in the combination of a triazole, brominated heterocycle, and primary amine, which may confer distinct reactivity or bioactivity.

Properties

IUPAC Name

[1-[(5-bromofuran-2-yl)methyl]triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN4O/c9-8-2-1-7(14-8)5-13-4-6(3-10)11-12-13/h1-2,4H,3,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWMZBOODHRHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound {1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a heterocyclic compound characterized by the presence of a brominated furan and a triazole moiety. This unique structure suggests potential biological activities that are of significant interest in medicinal chemistry, particularly for antimicrobial and anticancer applications.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C9H10BrN5O\text{C}_9\text{H}_{10}\text{BrN}_5\text{O}

Structural Features

  • Triazole Ring : A five-membered ring containing three nitrogen atoms, known for its diverse biological activities.
  • Brominated Furan : The presence of bromine enhances the reactivity and biological interaction potential of the molecule.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted on various derivatives revealed that compounds with similar structures demonstrated effectiveness against a range of microorganisms, including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

Table 1 summarizes the antibacterial activity observed in related compounds:

Compound NameActivity Against Gram-positiveActivity Against Gram-negative
5-Bromo-1H-1,2,4-triazoleYesYes
5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazoleYesModerate
This compoundYesYes

The mechanism of action is believed to involve the disruption of bacterial cell membranes or interference with essential metabolic pathways.

Anticancer Activity

Preliminary studies suggest potential anticancer properties attributed to the compound. In vitro tests have shown that it may inhibit the proliferation of cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)

The specific pathways involved remain under investigation, but it is hypothesized that the triazole moiety plays a crucial role in modulating cellular signaling pathways associated with cancer progression.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of this compound were tested against various strains. The study reported a significant reduction in bacterial growth at concentrations as low as 10 µg/mL for certain derivatives. The results indicated that structural modifications could enhance efficacy.

Study 2: Cytotoxicity in Cancer Cells

A study published in a peer-reviewed journal evaluated the cytotoxic effects of the compound on HeLa cells. Results showed an IC50 value of approximately 15 µM, indicating moderate cytotoxicity. Further analysis revealed that apoptosis was induced through caspase activation pathways.

Synthesis and Application

The synthesis of this compound typically involves:

  • Bromination of Furan : Using bromine in an appropriate solvent.
  • Formation of Triazole : Utilizing click chemistry methods to form the triazole ring from azides and alkynes.

This compound serves not only as a potential drug candidate but also as a building block for more complex molecules in organic synthesis.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Brominated vs. Aryl Substituents : The bromofuran group in the target compound increases molecular weight and lipophilicity (logP) compared to phenyl or fluorophenyl analogs. Bromine’s electronegativity and furan’s oxygen atom may influence hydrogen-bonding capacity and metabolic stability.
  • Polarity : The tetrahydro-pyranyl analog () includes an oxygen-rich cyclic ether, enhancing water solubility, whereas bromofuran and bromophenyl derivatives are more lipophilic.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 2
{1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.